Cas no 252555-01-4 (Acolbifene hydrochloride)

Acolbifene hydrochloride structure
Acolbifene hydrochloride structure
Product Name:Acolbifene hydrochloride
CAS-nummer:252555-01-4
MF:C29H32ClNO4
MW:494.021687507629
CID:266948
PubChem ID:155436
Update Time:2025-10-21

Acolbifene hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1-Benzopyran-7-ol,3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-,hydrochloride (1:1), (2S)-
    • (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol,hydrochloride
    • (2S)-3-(4-hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-chromen-7-ol hydrochloride (1:1)
    • Acolbifene hydrochloride
    • EM-01538
    • EM-652.HCl
    • SCH-57068.HCl
    • UNII-KXC7811DBY
    • AKOS040745472
    • MS-29171
    • Acolbifene hydrochloride (USAN)
    • (2S)-3-(4-Hydroxyphenyl)-4-methyl-2-(4-(2-piperidin-1-yl-ethoxy)phenyl)-2H-chromen-7-ol
    • SCH57068 Hydrochloride
    • (2S)-3-(4-HYDROXYPHENYL)-4-METHYL-2-(4-(2-PIPERIDIN-1-YLETHOXY)PHENYL)-2H-CHROMEN-7-OL, HYDROCHLORIDE
    • Q27282480
    • SCHEMBL9979094
    • (2s)-3-(4-hydroxyphenyl)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2h-1-benzopyran-7-ol hcl
    • SCH-57068 HYDROCHLORIDE
    • 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride, (2S)-
    • 252555-01-4
    • Acolbifene HCl
    • ACOLBIFENE (hydrochloride)
    • KXC7811DBY
    • CHEMBL2105965
    • Acolbifene Hydrochloride [USAN]
    • (S)-3-(4-Hydroxyphenyl)-4-methyl-2-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-2H-chromen-7-ol hydrochloride
    • EM 652.Hydrochloride
    • CS-0006117
    • (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride
    • SCH57068.HCl
    • D02758
    • SCH57068 HCL
    • DTXSID30948108
    • HY-16023
    • G17168
    • DA-60777
    • Inchi: 1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m0./s1
    • InChI-sleutel: BYQDPIXWTVEVEA-JMAPEOGHSA-N
    • LACHT: Cl.O(C1C=CC(=CC=1)[C@H]1C(C2C=CC(=CC=2)O)=C(C)C2C=CC(=CC=2O1)O)CCN1CCCCC1

Berekende eigenschappen

  • Exacte massa: 493.20216
  • Monoisotopische massa: 493.2019862g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 6
  • Complexiteit: 674
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 62.2Ų

Experimentele eigenschappen

  • PSA: 62.16

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